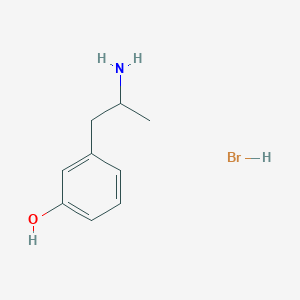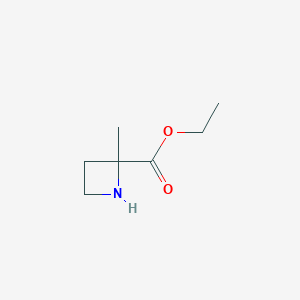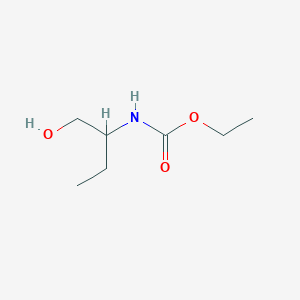
Ethyl 1-(hydroxymethyl)-propylcarbamate
Vue d'ensemble
Description
Ethyl 1-(hydroxymethyl)-propylcarbamate (EHPC) is a synthetic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. EHPC has a wide range of applications, from the study of protein-ligand interactions to the monitoring of enzyme activity. In
Applications De Recherche Scientifique
Antineoplastic Activities
A study on the synthesis and evaluation of 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H- pyrrolizine bis(2-propylcarbamate) demonstrated its potential in antineoplastic activities. This research highlighted the synthesis of compounds and compared their antineoplastic activities against lymphocytic leukemia and melanocarcinoma, indicating the relevance of carbamate compounds in cancer treatment research (Anderson, Chang, & Mcpherson, 1983).
Food and Beverage Contamination
Ethyl carbamate, a common contaminant in fermented foods and beverages, has been extensively studied for its potential health risks. A critical review by the International Agency for Research on Cancer (IARC) in 2007 assessed its carcinogenicity, emphasizing the importance of monitoring and mitigating this compound in food and beverage industries (Baan et al., 2007).
Biochemical and Enzymatic Studies
Research on the biochemical behavior of various carbamate compounds, including their interactions with enzymes and nucleic acids, provides insight into their biological effects and potential therapeutic applications. Studies have examined their metabolic relationships, reaction with nucleic acids, and enzymatic effects, contributing to a better understanding of their biochemical properties (DiPaolo & Elis, 1967).
Analytical Methods in Food Safety
Developing analytical methods to detect ethyl carbamate in food products, like Chinese rice wine, is crucial for ensuring food safety. Research in this area focuses on techniques like gas chromatography-mass spectrometry for rapid and accurate detection, aiding in the monitoring and control of this compound in the food industry (Liu, Xu, & Zhao, 2012).
Industrial Applications
Ethyl 1-(hydroxymethyl)-propylcarbamate and related compounds find applications in various industrial processes. For example, their use in the synthesis of polyesters and coatings, as well as in the development of non-isocyanate urethane reactive diluents, showcases their versatility in material science and engineering (Wang & Soucek, 2013).
Propriétés
IUPAC Name |
ethyl N-(1-hydroxybutan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-3-6(5-9)8-7(10)11-4-2/h6,9H,3-5H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXGDPDBQOTZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304021 | |
| Record name | Ethyl (1-hydroxybutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(hydroxymethyl)-propylcarbamate | |
CAS RN |
13973-23-4 | |
| Record name | NSC163917 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (1-hydroxybutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 1-(HYDROXYMETHYL)-PROPYLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



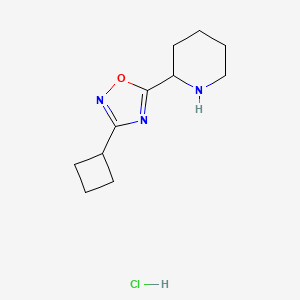
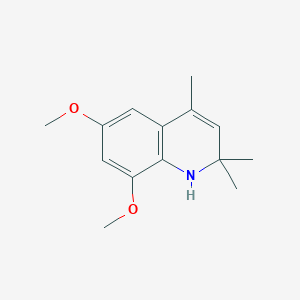


![Benzamide, 4-methoxy-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B1652115.png)

![Ethyl 4-{[(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B1652117.png)
![1,1'-Cyclohexane-1,4-diylbis[3-(2-chloroethyl)urea]](/img/structure/B1652118.png)


